molecular formula C23H32N2O6 B13047835 7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate

7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate

Katalognummer: B13047835
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: MWVANTKGFSXIEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate is a complex organic compound with the molecular formula C23H32N2O6 and a molecular weight of 432.51 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro[4.4]nonane core, making it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

The synthesis of 7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the benzyl, tert-butyl, and ethyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .

Wissenschaftliche Forschungsanwendungen

7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate include other spirocyclic compounds with diazaspiro cores. These compounds may differ in the substituents attached to the spirocyclic core, leading to variations in their chemical and biological properties. Some examples of similar compounds are:

  • 1,7-Diazaspiro[4.4]nonane derivatives with different alkyl or aryl groups.
  • Spirocyclic compounds with different heteroatoms in the ring structure.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C23H32N2O6

Molekulargewicht

432.5 g/mol

IUPAC-Name

7-O-benzyl 1-O-tert-butyl 3-O-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate

InChI

InChI=1S/C23H32N2O6/c1-5-29-19(26)18-13-23(25(14-18)21(28)31-22(2,3)4)11-12-24(16-23)20(27)30-15-17-9-7-6-8-10-17/h6-10,18H,5,11-16H2,1-4H3

InChI-Schlüssel

MWVANTKGFSXIEM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)N(C1)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.